3-(4-Fluoro-3-methoxyphenyl)piperidine
Description
3-(4-Fluoro-3-methoxyphenyl)piperidine is a piperidine derivative featuring a fluorinated and methoxy-substituted aromatic ring at the 3-position of the piperidine scaffold. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in modulating biological targets, including receptors and enzymes. The fluorine atom enhances metabolic stability and bioavailability, while the methoxy group contributes to electronic and steric effects, influencing binding affinity .
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-15-12-7-9(4-5-11(12)13)10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |
InChI Key |
VMRATJGZMVJDFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CCCNC2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutions
E/Z-1-(2-{4-[1-(4-Chlorophenyl)-2-(4-fluoro-3-methoxyphenyl)-propenyl]-phenoxy}-ethyl)-piperidine (24)
- Structure: Incorporates a 4-fluoro-3-methoxyphenyl group but adds a 4-chlorophenyl-propenyl chain and a phenoxyethyl linker.
- Pharmacology : Exhibited 42% yield and 95% purity in synthesis, suggesting feasible scalability. NMR data (δ 23.03–23.48 ppm for methyl groups) indicate distinct electronic environments compared to simpler piperidine derivatives .
(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(phenylmethoxy)phenoxy]methyl]piperidine
- Structure: Shares the 4-fluorophenyl and methoxyphenyl motifs but includes a benzyl-protected phenoxymethyl group.
- Key Differences : Stereochemistry (3S,4R) and the bulky substituent may limit blood-brain barrier penetration, contrasting with the simpler 3-substituted target compound.
- Applications : Used in studying molecular modifications for drug development, emphasizing the role of stereochemistry in activity .
3-[(4-Fluorophenyl)carbonyl]piperidine Hydrochloride
- Structure : Features a carbonyl bridge between the piperidine and fluorophenyl group.
- Relevance : Highlights how electronic effects from functional groups alter pharmacokinetic profiles .
Piperidine Derivatives with Heteroatom Modifications
4-(4-Fluorophenyl)piperidine Hydrochloride
- Structure : Lacks the 3-methoxy group, reducing steric bulk.
- Key Differences : Lower structural similarity (0.85 vs. target) underscores the importance of the 3-methoxy group for target-specific interactions.
- Implications : Simplification of substituents may compromise selectivity in receptor binding .
3-(4-Chloro-2-isopropylphenoxy)piperidine Hydrochloride
- Structure: Substituted with a chloro-isopropylphenoxy group.
- Key Differences : The isopropyl group enhances hydrophobicity, while chlorine’s electronegativity may alter binding kinetics compared to fluorine.
- Applications : Demonstrates how halogen and alkyl substituents tune receptor affinity .
Pharmacologically Active Piperidines
ABT-239 (1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine)
- Structure : Contains a chlorophenylpropoxy-propyl chain.
- Pharmacology : Acts as a histamine H3 receptor antagonist with high CNS penetration.
- Comparison: The absence of a methoxy group in ABT-239 suggests the target compound’s 3-methoxy substitution may redirect activity toward non-CNS targets .
N-Acylated Piperidine Inhibitors
- Structure : Features N-acyl or N-sulfonyl groups on the piperidine nitrogen.
- Key Findings : N-Substitution improves metabolic stability and potency in soluble epoxide hydrolase inhibitors.
- Contrast : The target compound’s unmodified nitrogen may offer a different pharmacokinetic profile, emphasizing trade-offs between stability and reactivity .
3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one
- Computational Data : Optimized geometry and vibrational analysis reveal intramolecular hydrogen bonding, stabilizing the piperidine ring.
- Comparison : The target compound’s lack of a ketone group may reduce polarity, enhancing membrane permeability .
Q & A
Q. What are the common synthetic routes for preparing 3-(4-Fluoro-3-methoxyphenyl)piperidine, and how do reaction conditions influence yield?
Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Friedel-Crafts alkylation of piperidine derivatives with fluorinated aryl halides under anhydrous conditions (e.g., using AlCl₃ as a catalyst in dichloromethane) .
- Mitsunobu reaction to introduce the methoxyphenyl group via coupling with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF .
Key factors affecting yield include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions.
- Temperature : Elevated temperatures (80–100°C) accelerate reactions but risk decomposition of sensitive fluorinated intermediates .
Q. What analytical techniques are recommended for characterizing 3-(4-Fluoro-3-methoxyphenyl)piperidine?
Answer: A multi-technique approach ensures structural confirmation and purity assessment:
- NMR spectroscopy : ¹⁹F NMR distinguishes fluorinated substituents (δ ~ -110 to -120 ppm for para-fluorine) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ for C₁₂H₁₅FNO₂ at m/z 224.1086).
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., piperidine ring conformation) .
Q. How can reaction conditions be optimized to minimize byproducts in fluorophenyl-piperidine synthesis?
Answer: Byproduct formation (e.g., di-alkylated products or oxidation derivatives) is mitigated by:
- Controlled stoichiometry : Limiting aryl halide to a 1:1 ratio with the piperidine precursor .
- Inert atmosphere : Argon or nitrogen prevents oxidation of intermediates during coupling reactions .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in cross-coupling steps .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in predicting reactivity and stereochemical outcomes for fluorinated piperidines?
Answer: Density functional theory (DFT) calculations:
- Predict transition-state energies for fluorophenyl group attachment, guiding solvent and catalyst selection .
- Model non-covalent interactions (e.g., π-stacking between fluorophenyl and piperidine rings) to explain conformational preferences .
- Example: Calculations on 3-(4-fluorophenyl)piperidine analogs show a 5.2 kcal/mol energy barrier for axial-to-equatorial ring flipping .
Q. How can contradictions in biological activity data for fluorophenyl-piperidine analogs be resolved?
Answer: Discrepancies in bioactivity (e.g., varying IC₅₀ values) arise from:
- Structural isomerism : Meta- vs. para-substitution on the phenyl ring alters target binding (e.g., serotonin receptor affinity differs by >10-fold) .
- Enantiomeric purity : Chiral HPLC separates (R)- and (S)-enantiomers, which may exhibit opposing effects in kinase inhibition assays .
- Solubility differences : Hydrochloride salts improve aqueous solubility, enhancing apparent potency in vitro .
Q. What strategies are effective for studying the metabolic stability of 3-(4-Fluoro-3-methoxyphenyl)piperidine in preclinical models?
Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation sites (e.g., demethylation of the methoxy group) .
- Isotopic labeling : ¹⁸F or ¹⁴C labels track metabolic pathways via radio-HPLC .
- LC-MS/MS quantification : Measures parent compound and metabolites in plasma, with LOQ ≤ 1 ng/mL .
Q. How does the fluorophenyl-methoxy substitution pattern influence interactions with CNS targets (e.g., σ receptors)?
Answer:
- Fluorine’s electronegativity : Enhances binding to polar pockets in σ₁ receptors (Kᵢ = 12 nM vs. 45 nM for non-fluorinated analogs) .
- Methoxy group positioning : Para-methoxy increases lipophilicity (logP = 2.1), improving blood-brain barrier penetration compared to ortho-substituted derivatives (logP = 1.6) .
- Comparative SAR table :
| Substituent Position | σ₁ Receptor Kᵢ (nM) | logP |
|---|---|---|
| 4-Fluoro, 3-methoxy | 12 | 2.1 |
| 3-Fluoro, 4-methoxy | 28 | 1.9 |
| 4-Fluoro, 2-methoxy | 45 | 1.6 |
Methodological Considerations
Q. What experimental controls are critical when assessing off-target effects in fluorophenyl-piperidine studies?
Answer:
- Negative controls : Use enantiomers or structurally related inactive analogs (e.g., 3-phenylpiperidine) to confirm target specificity .
- Positive controls : Include known modulators (e.g., haloperidol for σ receptors) to validate assay sensitivity .
- Counter-screening : Test against panels of unrelated targets (e.g., GPCRs, ion channels) to rule out polypharmacology .
Q. How can enantioselective synthesis be achieved for chiral 3-(4-Fluoro-3-methoxyphenyl)piperidine derivatives?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to induce >90% enantiomeric excess .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from racemic mixtures .
- Chiral stationary phases : Preparative HPLC with cellulose-based columns separates enantiomers post-synthesis .
Q. What computational tools are recommended for predicting ADMET properties of fluorinated piperidines?
Answer:
- ADMET Predictor® : Estimates bioavailability, CNS penetration, and hERG inhibition risks .
- SwissADME : Analyzes physicochemical properties (e.g., topological polar surface area < 60 Ų favors oral absorption) .
- Molecular docking (AutoDock Vina) : Simulates binding to metabolic enzymes (e.g., CYP3A4) to predict clearance rates .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
